

# Technical Guide: Physical Properties and Applications of -Ethylformanilide

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## Compound of Interest

Compound Name: *N*-Ethylformanilide

CAS No.: 5461-49-4

Cat. No.: B8804465

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## Executive Summary

-Ethylformanilide (CAS 5461-49-4) is a disubstituted amide widely utilized as a formylating agent and intermediate in organic synthesis.[1][2][3] Structurally analogous to

-methylformanilide (MFA) and

-dimethylformamide (DMF), it serves as a specialized reagent in the Vilsmeier-Haack reaction and as a solvent for high-boiling transformations.[2] This guide provides validated physicochemical data—specifically boiling point and density—critical for process scaling and distillation protocols.

## Chemical Identity & Structural Analysis

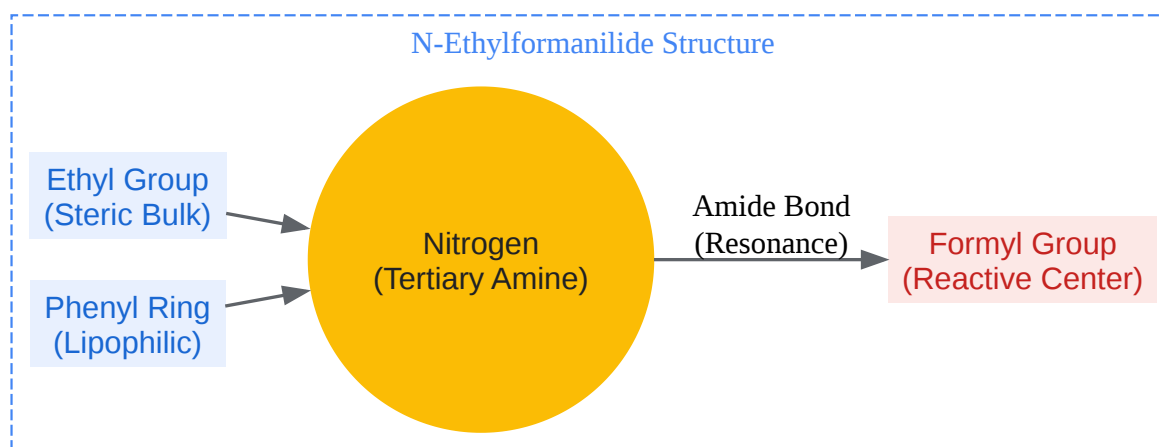
Unlike its lower homolog

-methylformanilide, the ethyl variant offers altered lipophilicity and steric profiles, influencing its behavior as both a solvent and a reagent.[2]

Attribute	Detail
IUPAC Name	-Ethyl- -phenylformamide
Common Name	-Ethylformanilide
CAS Registry Number	5461-49-4 (Note: Often confused with CAS 2719-61-1, which refers to (1-methylundecyl)benzene)
Molecular Formula	
Molecular Weight	149.19 g/mol
SMILES	<chem>CCN(C=O)C1=CC=CC=C1</chem>

## Structural Diagram

The following diagram illustrates the chemical structure and the resonance stabilization of the amide bond, which contributes to its high boiling point relative to molecular weight.[2]



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Caption: Structural components of **N-Ethylformanilide** highlighting the lipophilic phenyl/ethyl groups and the polar formyl center.

## Physicochemical Data

The following data points are synthesized from experimental literature. Note the distinction between atmospheric and reduced pressure values, which is critical for purification.

### Boiling Point & Volatility

-Ethylformanilide exhibits a high boiling point due to strong dipole-dipole interactions inherent to the amide functionality, despite lacking hydrogen bond donors.[2]

Pressure (mmHg)	Boiling Point (°C)	Context/Source
760 (Atmospheric)	259°C	Standard distillation
760 (Range)	257–267°C	Literature variance
Reduced Pressure	Est. 125–130°C @ 10 mmHg	Extrapolated from N-Methyl analog

Operational Insight: Due to the high atmospheric boiling point (

), distillation at atmospheric pressure risks thermal decomposition.[2] Vacuum distillation is the mandatory standard for purification.[2]

### Density & Volumetric Properties

The introduction of the ethyl group decreases the density relative to

-methylformanilide (

) due to the increased molar volume of the alkyl chain.[2]

Parameter	Value	Conditions
Density ( )	1.056 g/cm <sup>3</sup>	at 25°C
Specific Gravity	~1.06	Relative to water at 4°C
Refractive Index ( )	1.555	Optical purity check
Physical State	Viscous Liquid / Oil	at 25°C (May crystallize at low temps)

## Solubility Profile

- Soluble in: Ethanol, Ether, Acetone, Benzene, Chloroform.
- Immiscible/Low Solubility: Water (Hydrophobic phenyl/ethyl groups dominate the polar amide).[2]

## Synthesis & Purification Workflow

For research applications requiring high purity, the synthesis typically involves the

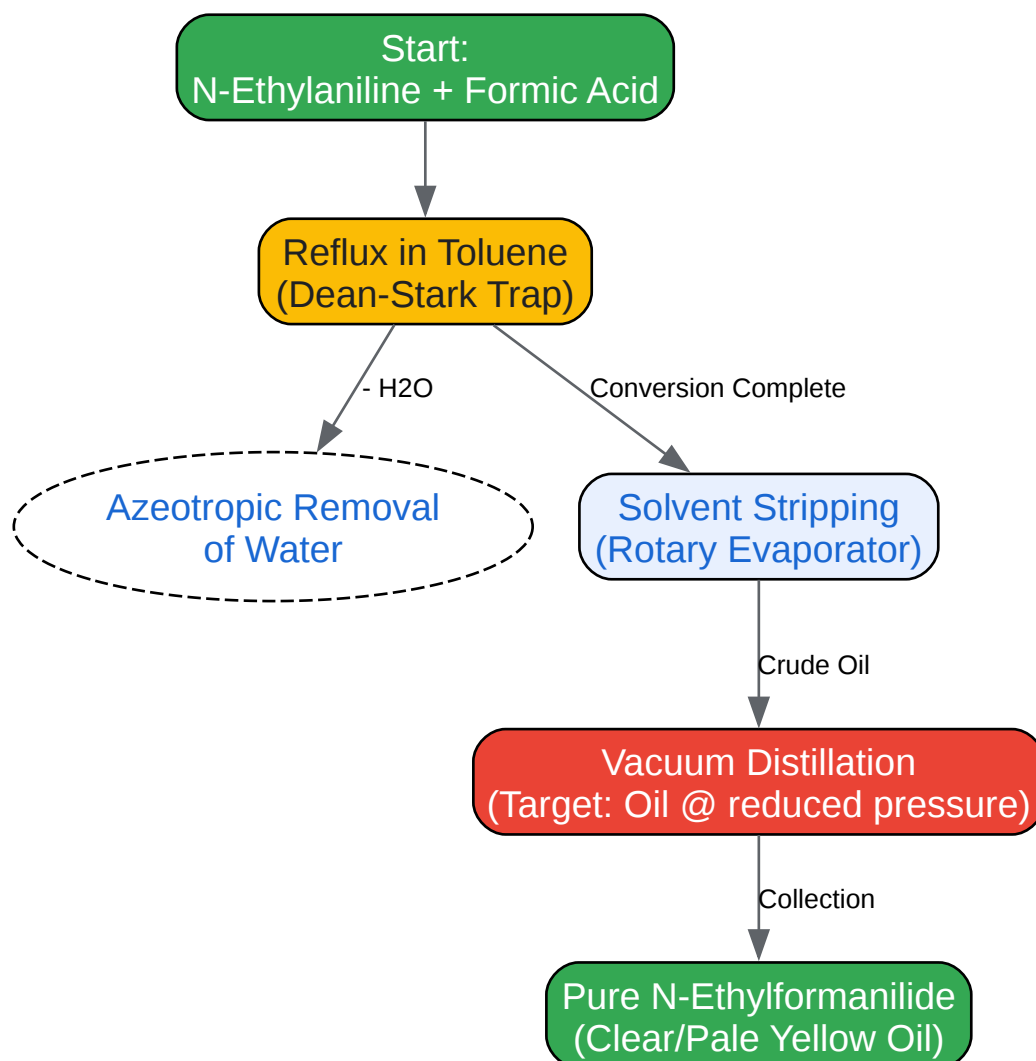
-formylation of

-ethylaniline.[2]

## Synthesis Protocol (Formic Acid Method)

- Reagents:
  - Ethylaniline (1.0 eq), Formic Acid (1.2 eq, 85-90%), Toluene (Solvent/Azeotrope carrier).[2]
- Reflux: Heat the mixture to reflux. Use a Dean-Stark trap to continuously remove water formed during the condensation.[2]
- Endpoint: Reaction is complete when water evolution ceases (approx.[2] theoretical yield of water collected).

- Purification: Remove toluene via rotary evaporation.[2] Distill the residue under high vacuum.



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Caption: Synthesis and purification workflow for **N-Ethylformanilide** via azeotropic dehydration.

## Applications in Drug Development

### Vilsmeier-Haack Formylation

-Ethylformanilide serves as a substitute for DMF or

-methylformanilide in Vilsmeier-Haack reactions.[2]

- Mechanism: Reacts with

to form the chloroiminium ion (Vilsmeier reagent).[2]

- Advantage: The

-ethyl group alters the solubility profile of the intermediate iminium salt, which can improve yields in non-polar solvents compared to the dimethyl analog.[2]

## Amide Bond Isosteres

In medicinal chemistry, the

-ethyl-

-phenyl amide moiety is often investigated as a scaffold for designing inhibitors where a specific steric bulk is required in the binding pocket, differentiating it from the smaller methyl variants.

## Safety & Handling

- Hazards: Irritant to eyes, skin, and respiratory system.[2] Potential systemic toxicity similar to other anilides.[2]
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis back to aniline and formic acid over long periods.
- PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory.[2]

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